molecular formula C8H10N2O3 B2525043 2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid CAS No. 1909337-20-7

2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2525043
CAS RN: 1909337-20-7
M. Wt: 182.179
InChI Key: BSMKQANUPBCSAH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, specific structural information for “2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid” was not found in the search results .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and overall structure. Unfortunately, specific reaction information for “2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid” was not found in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, specific physical and chemical properties for “2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid” were not found in the search results .

Scientific Research Applications

Biotechnology and Industrial Production

Pharmaceutical Excipient

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. This is often relevant for drugs or bioactive compounds. Unfortunately, specific information on the mechanism of action for “2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid” was not found in the search results .

Safety and Hazards

The safety and hazards of a compound are important for handling and disposal. Unfortunately, specific safety and hazard information for “2-(carbamoylmethyl)-4-methyl-1H-pyrrole-3-carboxylic acid” was not found in the search results .

properties

IUPAC Name

2-(2-amino-2-oxoethyl)-4-methyl-1H-pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-4-3-10-5(2-6(9)11)7(4)8(12)13/h3,10H,2H2,1H3,(H2,9,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMKQANUPBCSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1C(=O)O)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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